methyl (3R)-3-amino-3-[4-[tert-butyl(dimethyl)silyl]oxyphenyl]propanoate
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Overview
Description
Methyl (3R)-3-amino-3-[4-[tert-butyl(dimethyl)silyl]oxyphenyl]propanoate is a complex organic compound with significant applications in various fields of scientific research. This compound is characterized by its unique structural features, which include an amino group, a tert-butyl(dimethyl)silyl group, and a phenyl ring. These structural elements contribute to its reactivity and functionality in different chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl (3R)-3-amino-3-[4-[tert-butyl(dimethyl)silyl]oxyphenyl]propanoate typically involves multiple steps, starting from commercially available precursors One common synthetic route includes the protection of hydroxyl groups using tert-butyl(dimethyl)silyl chloride in the presence of a base such as imidazoleThe final step involves esterification to form the methyl ester .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as chromatography and recrystallization are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
Methyl (3R)-3-amino-3-[4-[tert-butyl(dimethyl)silyl]oxyphenyl]propanoate undergoes various types of chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro or nitroso derivatives.
Reduction: The ester group can be reduced to form the corresponding alcohol.
Substitution: The tert-butyl(dimethyl)silyl group can be substituted with other protecting groups or functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the amino group can yield nitro derivatives, while reduction of the ester group can produce alcohols .
Scientific Research Applications
Methyl (3R)-3-amino-3-[4-[tert-butyl(dimethyl)silyl]oxyphenyl]propanoate has diverse applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of methyl (3R)-3-amino-3-[4-[tert-butyl(dimethyl)silyl]oxyphenyl]propanoate involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, while the phenyl ring can participate in π-π interactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include:
- Methyl (3R)-3-[(benzyloxy)methoxy]-4-{[tert-butyl(dimethyl)silyl]oxy}butanoate
- Methyl 3-{[tert-butyl(dimethyl)silyl]oxy}butanoate
Uniqueness
Methyl (3R)-3-amino-3-[4-[tert-butyl(dimethyl)silyl]oxyphenyl]propanoate is unique due to its combination of functional groups, which confer distinct reactivity and applications. The presence of the amino group, in particular, allows for a wide range of chemical modifications and biological interactions that are not possible with similar compounds .
Properties
Molecular Formula |
C16H27NO3Si |
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Molecular Weight |
309.47 g/mol |
IUPAC Name |
methyl (3R)-3-amino-3-[4-[tert-butyl(dimethyl)silyl]oxyphenyl]propanoate |
InChI |
InChI=1S/C16H27NO3Si/c1-16(2,3)21(5,6)20-13-9-7-12(8-10-13)14(17)11-15(18)19-4/h7-10,14H,11,17H2,1-6H3/t14-/m1/s1 |
InChI Key |
DCBXXRCRTZSPCC-CQSZACIVSA-N |
Isomeric SMILES |
CC(C)(C)[Si](C)(C)OC1=CC=C(C=C1)[C@@H](CC(=O)OC)N |
Canonical SMILES |
CC(C)(C)[Si](C)(C)OC1=CC=C(C=C1)C(CC(=O)OC)N |
Origin of Product |
United States |
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